(4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE
Overview
Description
(4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE is a compound that combines a piperidine ring with a benzyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 2-methyl-3-furylmethanone. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted benzyl derivatives .
Scientific Research Applications
(4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its pharmacological properties and potential as a drug candidate.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the furan ring can participate in various biochemical pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the furan ring.
2-Methyl-3-furylmethanone: A compound with a similar furan ring structure but lacking the piperidine ring.
Uniqueness
(4-BENZYLPIPERIDINO)(2-METHYL-3-FURYL)METHANONE is unique due to the combination of the piperidine and furan rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-17(9-12-21-14)18(20)19-10-7-16(8-11-19)13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVJOWNMEZIAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.